molecular formula C21H20N4O2 B7685040 N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide CAS No. 714232-12-9

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B7685040
CAS No.: 714232-12-9
M. Wt: 360.4 g/mol
InChI Key: KSODQWBNOCORLN-UHFFFAOYSA-N
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Description

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazoloquinoline derivatives

Properties

IUPAC Name

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2/c1-13-5-4-6-15-12-17-20(24-25(2)21(17)23-19(13)15)22-18(26)11-14-7-9-16(27-3)10-8-14/h4-10,12H,11H2,1-3H3,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSODQWBNOCORLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501325670
Record name N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26671677
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

714232-12-9
Record name N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501325670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazoloquinoline core, followed by the introduction of the acetamide group. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, leading to the formation of simpler compounds.

Scientific Research Applications

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-(4-methoxyphenyl)acetamide can be compared with other pyrazoloquinoline derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties.

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